N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea
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Overview
Description
N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiourea group attached to a methoxyphenyl ring and a thiadiazole ring, making it a unique molecule with interesting properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea typically involves the reaction of 4-methoxyaniline with thiourea and 1,2,3-thiadiazole-4-carbonyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The reaction mixture is then cooled, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or large-scale batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)urea.
Reduction: Reduction reactions can produce N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)amine.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, the compound can be used as a probe to study enzyme inhibition or as a potential therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery.
Medicine: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains. It can also be explored for its anti-inflammatory and antioxidant properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable compound in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea exerts its effects involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxyphenyl group enhances the compound's solubility and bioavailability, allowing it to reach its target sites effectively.
Comparison with Similar Compounds
4-(4-Methoxyphenyl)-1,3-thiazol-2-ol: This compound shares the methoxyphenyl group but lacks the thiourea moiety.
2-(4-Methoxyphenyl)-1,3-thiazolidine hydrochloride: Another related compound with a thiazolidine ring instead of thiourea.
Uniqueness: N-(4-methoxyphenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea stands out due to its combination of the thiourea group and the thiadiazole ring, which provides unique chemical and biological properties not found in the similar compounds listed above.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)carbamothioyl]thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S2/c1-17-8-4-2-7(3-5-8)12-11(18)13-10(16)9-6-19-15-14-9/h2-6H,1H3,(H2,12,13,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNSTIGTVZZZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CSN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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